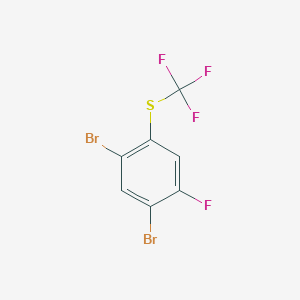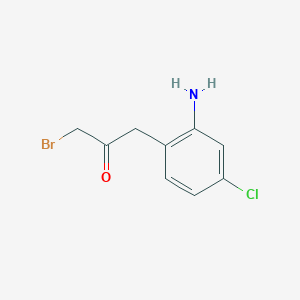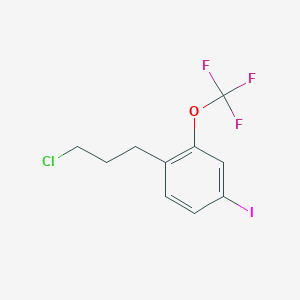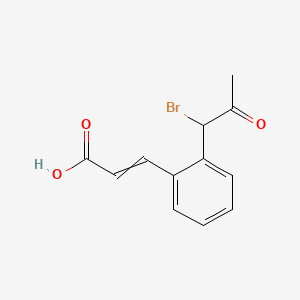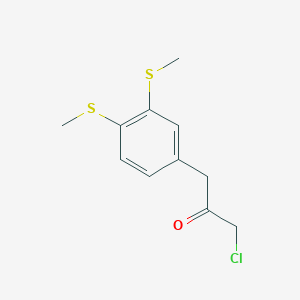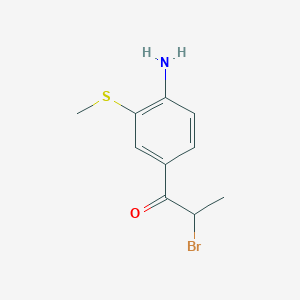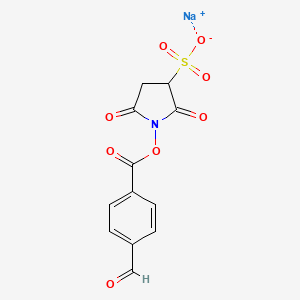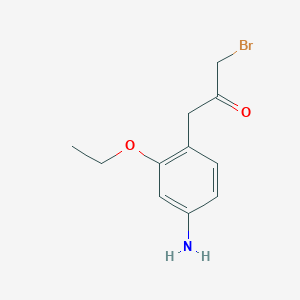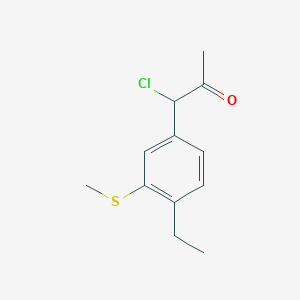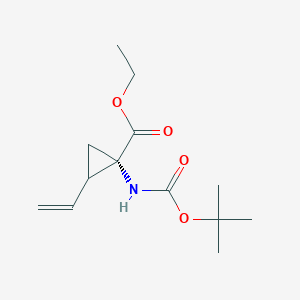
ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the Boc protecting group and the vinyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce ethyl (1S,2R)-1-amino-2-ethyl-cyclopropanecarboxylate.
Applications De Recherche Scientifique
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical reactions. The vinyl group can also undergo further functionalization, allowing for the creation of diverse derivatives with specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1S,2R)-1-amino-2-vinyl-cyclopropanecarboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-ethyl-cyclopropanecarboxylate: Contains an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is unique due to the presence of both the Boc protecting group and the vinyl group, which provide distinct reactivity patterns and potential for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H21NO4 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl (1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9?,13-/m0/s1 |
Clé InChI |
MUWAMLYKLZSGPE-NCWAPJAISA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(CC1C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


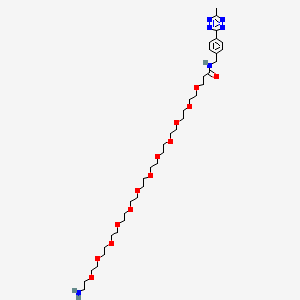
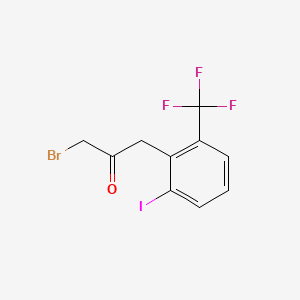
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
